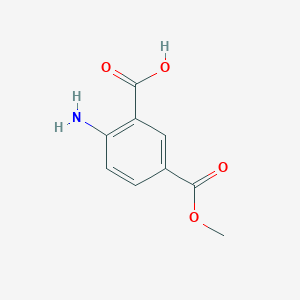

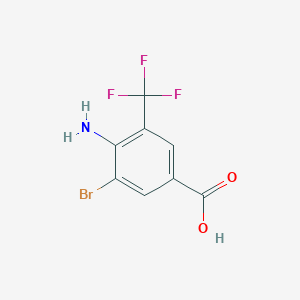

4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

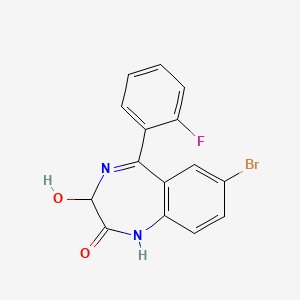

Synthesis Analysis

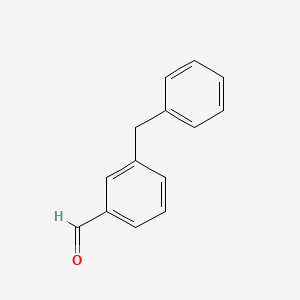

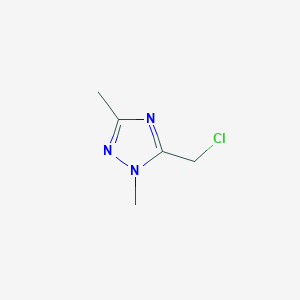

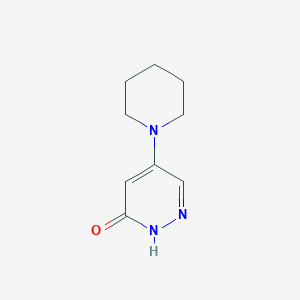

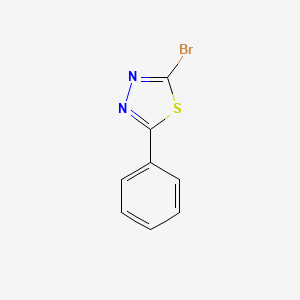

The synthesis of related heterocyclic and aromatic compounds involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involves the reaction of a triazinone with carbon disulfide in a water/pyridine mixture, followed by a reaction with benzyl bromide in methanolic ammonia water . Similarly, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol is achieved through hydrolytic cleavage of a benzothiazole derivative, which is prepared by cyclization of a phenylthiourea, itself prepared from an aniline derivative and ammonium thiocyanate . These methods highlight the importance of selecting appropriate starting materials and reagents to achieve the desired structural motifs in the final product.

Molecular Structure Analysis

The molecular structure of synthesized compounds is often confirmed using various spectroscopic techniques and sometimes by X-ray crystallography. For example, the molecular structure of the triazinone derivative was confirmed by its crystallization in the monoclinic space group and characterized by extensive intermolecular hydrogen bonding and pi-pi stacking interactions . The azo-benzoic acids' structures were confirmed using NMR, UV-VIS, and IR spectroscopy, and their molecular geometries were optimized using density functional theory . These techniques are crucial for determining the precise molecular structure and confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

The papers describe several chemical reactions, including isomerization, decarboxylation, hydrolysis, and cyclization. For instance, the Dimroth rearrangement is discussed, where 4-amino-3-benzyl-1,2,3-triazole and its derivatives undergo isomerization in hot, basic solutions to form equilibrium mixtures with their 4-benzylamino isomers . Additionally, the conversion of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol into 4H-1,4-benzothiazines and their sulfones through condensation and oxidative cyclization is described . These reactions demonstrate the dynamic behavior of these compounds under different conditions and their potential for transformation into various derivatives.

Physical and Chemical Properties Analysis

The physical constants, such as UV spectra and ionization constants, are reported for some of the compounds, which are essential for understanding their behavior in different environments . The azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria dependent on solvent composition and pH . These properties are significant for predicting the solubility, stability, and reactivity of the compounds in various applications.

Scientific Research Applications

Bioconjugation in Organometallic Chemistry

The compound has been utilized in the synthesis of bioconjugates in organometallic chemistry. For instance, a platinum trimethyl complex was synthesized using a benzoic acid-functionalized hydrido-tris(pyrazolyl)borate (Tp) ligand, demonstrating the potential of such compounds in creating bioconjugates for various applications (Kuchta, Gemel, & Metzler-Nolte, 2007).

Synthesis of Complexes with Biological Activities

Compounds related to 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid have been involved in the synthesis of cadmium (II) complexes. These complexes have been studied for their biological activities, including antifungal and antibacterial properties (Jaber, Kyhoiesh, & Jawad, 2021).

Application in Synthesis of Plant Growth Regulators

The synthesis of benzoic acid derivatives, including those with amino groups, has been investigated for potential use as plant growth regulators. This illustrates the diverse applications of such compounds in agricultural science (Teitei, 1980).

Enantioselective Synthesis in Organic Chemistry

Enantioselective synthesis methods have been developed for compounds including those with trifluoromethyl and amino groups, underscoring the relevance in stereochemistry and pharmaceutical synthesis (Jiang, Qin, & Qing, 2003).

Structural and Metabolism Studies

Research has also focused on the molecular properties of substituted benzoic acids, including trifluoromethyl benzoic acids, to understand their metabolism and related physicochemical properties (Ghauri et al., 1992).

Development of Anticancer Agents

Some derivatives of 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid have been synthesized and evaluated for their potential as anticancer agents. This highlights the compound's significance in medicinal chemistry and oncology research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

properties

IUPAC Name |

4-amino-3-bromo-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c9-5-2-3(7(14)15)1-4(6(5)13)8(10,11)12/h1-2H,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSVZFGLPVHCGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30538088 |

Source

|

| Record name | 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid | |

CAS RN |

97776-05-1 |

Source

|

| Record name | 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)